

11-O-Methylpseurotin A CAS number and molecular weight

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An In-depth Technical Guide to 11-O-Methylpseurotin A

This technical guide provides a comprehensive overview of **11-O-Methylpseurotin A**, a fungal metabolite of interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, biological activity, relevant signaling pathways, and experimental protocols.

Physicochemical Properties

11-O-Methylpseurotin A is a compound of mixed polyketide synthase-nonribosomal peptide synthetase (PKS/NRPS) origin, first isolated from a marine-derived Aspergillus fumigatus.[1] Its key quantitative data are summarized below.



| Property | Value | Reference(s) |
|-------------------|---|--------------|
| CAS Number | 956904-34-0 | [1][2] |
| Molecular Weight | 445.46 g/mol | [1][2] |
| Molecular Formula | C23H27NO8 | [2] |
| Purity | >95.0% by HPLC | |
| Appearance | White solid | _ |
| Solubility | Soluble in DMSO, ethanol, and methanol. | _ |
| Storage | Store at -20°C | - |

Biological Activity and Mechanism of Action

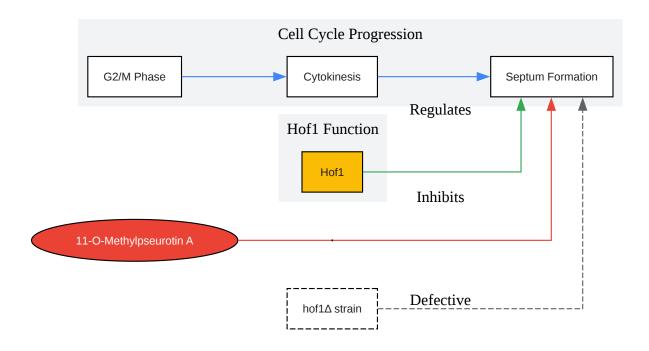
The primary reported biological activity of **11-O-Methylpseurotin A** is its selective inhibition of a Hof1 deletion strain (hof1 Δ) of Saccharomyces cerevisiae.[1][3] The Hof1 protein is involved in the regulation of mitosis and cytokinesis.[4] This specific activity suggests a potential mechanism of action related to cell cycle control.[4] In a larval zebrafish model used to assess antiseizure activity, **11-O-Methylpseurotin A** was found to be inactive.

While the direct signaling pathways affected by **11-O-Methylpseurotin A** are still under investigation, studies on related pseurotins, such as pseurotin A and D, have shown anti-inflammatory effects through the inhibition of the JAK/STAT and NF-kB signaling pathways by preventing the phosphorylation of STAT3.[2]

Postulated Signaling Pathway in Saccharomyces cerevisiae

The selective inhibition of the hof1 Δ yeast strain suggests that **11-O-Methylpseurotin A** interferes with processes regulated by Hof1, which is a key protein in cytokinesis, specifically in the formation of the septum.[5]





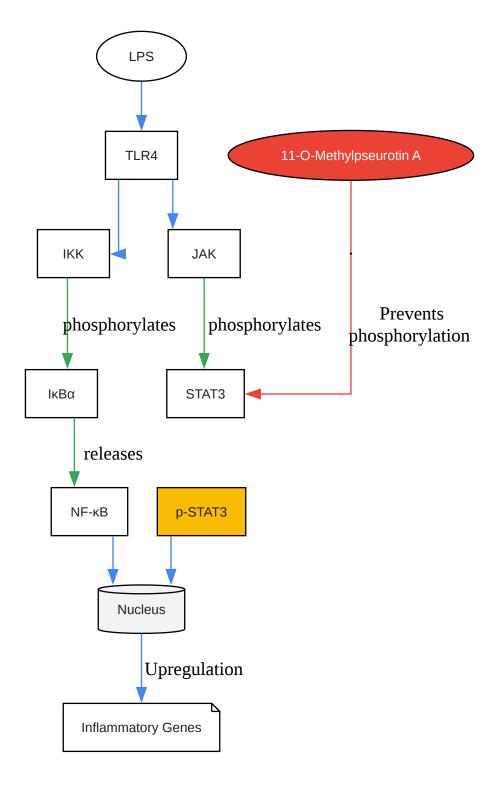
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Postulated inhibition of Hof1-mediated processes in yeast.

Potential Anti-Inflammatory Signaling Pathway

Based on the activity of related compounds, **11-O-Methylpseurotin A** may inhibit inflammatory responses by targeting the JAK/STAT and NF-kB pathways.





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Potential inhibition of JAK/STAT and NF-кВ pathways.

Experimental Protocols



Detailed methodologies for key experiments involving **11-O-Methylpseurotin A** are provided below.

Preparation of Stock and Working Solutions

This protocol outlines the steps for preparing solutions of **11-O-Methylpseurotin A** for in vitro experiments.[5]

Materials:

- 11-O-Methylpseurotin A (solid)
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- · Precision balance

Procedure:

- Calculation: Determine the mass of 11-O-Methylpseurotin A required to prepare a stock solution of the desired concentration (e.g., 10 mM).
 - Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight (g/mol) / 1000
- Dissolution:
 - Weigh the calculated amount of 11-O-Methylpseurotin A and place it in a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve the desired stock concentration.
 - Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.[5]
- Storage:

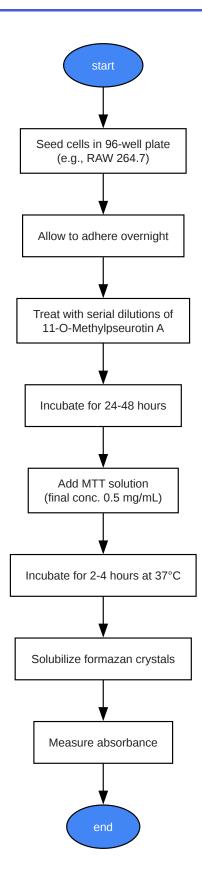


- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term stability.[5]
- Working Solutions:
 - Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.
 - Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]

MTT Cytotoxicity Assay

This protocol is used to assess the potential cytotoxicity of 11-O-Methylpseurotin A.[2]





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Workflow for the MTT Cytotoxicity Assay.



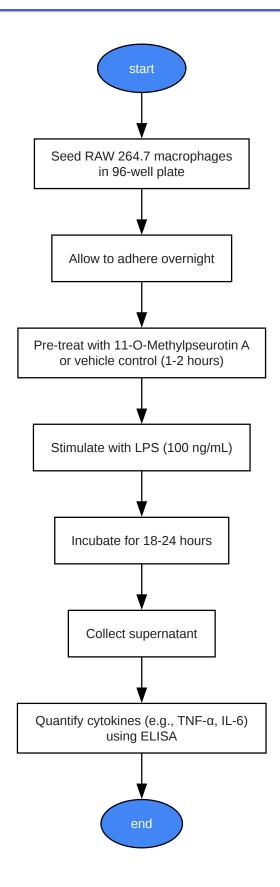
Procedure:

- Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an optimized density and allow them to adhere overnight.[2]
- Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 11-O-Methylpseurotin A or a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., doxorubicin).[2]
- Incubation: Incubate the plate for 24-48 hours.[2]
- MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL to each well and incubate for 2-4 hours at 37°C, until formazan crystals are visible.[2]
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm)
 using a plate reader.

LPS-Induced Cytokine Release Assay

This protocol is adapted for screening the anti-inflammatory effects of **11-O-Methylpseurotin A**.[2]





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Workflow for LPS-Induced Cytokine Release Assay.



Procedure:

- Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a pre-optimized density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[2]
- Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of 11-O-Methylpseurotin A or a vehicle control (DMSO). Incubate for 1-2 hours.[2]
- Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.[2]
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells.
 Carefully collect the supernatant for cytokine analysis.[2]
- Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines, such as TNF-α and/or IL-6, in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[2]

General Stability Assessment Using HPLC

This protocol provides a general framework for assessing the stability of **11-O-Methylpseurotin A** under specific experimental conditions.[5]

Materials:

- 11-O-Methylpseurotin A solution at a known concentration
- HPLC system with a suitable detector (UV or MS)
- C18 reverse-phase HPLC column
- Appropriate mobile phase (e.g., acetonitrile and water gradient)
- Incubator, water bath, or light chamber for stress conditions



Procedure:

- Initial Analysis (Time Zero):
 - Inject a sample of the freshly prepared 11-O-Methylpseurotin A solution into the HPLC system.
 - Record the peak area of the intact compound.
- Stress Conditions:
 - Incubate the solution under the desired experimental conditions (e.g., specific pH, temperature, or light exposure).
- Time-Point Analysis:
 - At various time points, take aliquots of the stressed solution and inject them into the HPLC system.
 - Record the peak area of the intact compound at each time point.
- Data Analysis:
 - Calculate the percentage of the remaining compound at each time point relative to the initial concentration.
 - Plot the percentage of the remaining compound versus time to determine the degradation kinetics.[5]

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